molecular formula C20H19NO5S B2431010 N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]naphthalene-1-sulfonamide CAS No. 2034242-36-7

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]naphthalene-1-sulfonamide

Cat. No.: B2431010
CAS No.: 2034242-36-7
M. Wt: 385.43
InChI Key: JTCMLGOIWAOIJJ-UHFFFAOYSA-N
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Description

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]naphthalene-1-sulfonamide (CAS 2034242-36-7) is a chemical compound with a molecular formula of C20H19NO5S and a molecular weight of 385.43 g/mol. It is offered with a purity of 95% or higher, intended for research and development applications . This molecule is a sulfonamide derivative incorporating a 2,3-dihydro-1,4-benzodioxin moiety, a scaffold recognized in medicinal chemistry for its versatility in designing molecules with diverse biological activities . The 1,4-benzodioxane structure is a known template that has been used to develop compounds acting as agonists and antagonists for various receptor subtypes, including nicotinic, alpha-adrenergic, and 5-HT receptors, and has also been explored for antitumor and antibacterial properties . Structurally, it features a naphthalene-1-sulfonamide group linked to a 2-hydroxyethyl chain, which is itself connected to the dihydrobenzodioxine ring. This structure is representative of a class of compounds where a pharmacophoric group (the sulfonamide) is connected to a benzodioxane ring via a functionalized linker, a design strategy seen in modern research for targeting essential bacterial proteins or enzymes . While the specific biological data for this exact compound is limited in public literature, closely related structural analogs have demonstrated significant research value. For instance, various N-(2,3-dihydro-1,4-benzodioxin-6-yl) sulfonamide derivatives have been synthesized and evaluated for their potential as therapeutic agents for conditions like Alzheimer's disease and Type-2 Diabetes, showing moderate inhibitory activity against enzymes such as acetylcholinesterase and α-glucosidase . Furthermore, the benzodioxane-sulfonamide molecular framework is of interest in antimicrobial research, particularly in the development of inhibitors against bacterial cell division proteins like FtsZ, a promising target for overcoming antimicrobial resistance (AMR) . Researchers may find this compound valuable for probing these and other biological pathways. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]naphthalene-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO5S/c22-17(15-8-9-18-19(12-15)26-11-10-25-18)13-21-27(23,24)20-7-3-5-14-4-1-2-6-16(14)20/h1-9,12,17,21-22H,10-11,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTCMLGOIWAOIJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(CNS(=O)(=O)C3=CC=CC4=CC=CC=C43)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Route 1: Direct Sulfonation of Hydroxyethyl-Benzodioxin Amine

Step 1: Synthesis of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethylamine
This intermediate is critical for subsequent sulfonamide formation. Potential methods include:

Reagent/Method Conditions Yield References
2-Chloroethanol Na2CO3, aqueous, 25°C, 3–4 hr ~65–70% (Modified)
Bromoethylamine DMF, LiH, 25°C, 2–3 hr ~75–80% (Adapted)
Mitsunobu Reaction DIAD, PPh3, THF, 0°C → RT, 12 hr ~55–60% General method

Step 2: Sulfonation with Naphthalene-1-sulfonyl Chloride
Reaction conditions follow established protocols for sulfonamide synthesis:

Conditions Reagents Yield Purity
Aqueous Na2CO3 10% Na2CO3, 25°C, 2–3 hr ~85–90% >95% (TLC)
DMF/LiH DMF, LiH, 25°C, 4–5 hr ~70–75% >90% (Column)

Key Observations :

  • pH Control : Neutralization to pH 2–3 with HCl ensures precipitation of the sulfonamide.
  • Solvent Choice : Polar aprotic solvents (DMF) enhance nucleophilic substitution efficiency.

Route 2: Post-Sulfonation Functionalization

Step 1: Sulfonamide Formation First

  • Naphthalene-1-sulfonyl chloride reacts with 2,3-dihydro-1,4-benzodioxin-6-amine in alkaline media to form N-(2,3-dihydro-1,4-benzodioxin-6-yl)naphthalene-1-sulfonamide .
  • Hydroxyethyl Introduction : Bromoethylamine or 2-chloroethanol is coupled to the sulfonamide nitrogen.

Challenges :

  • Electrophilic Competition : The sulfonamide nitrogen may resist alkylation due to electron-withdrawing effects.
  • Steric Effects : Bulky naphthalene sulfonamide groups hinder hydroxyethyl attachment.

Spectroscopic and Analytical Characterization

NMR Data (Hypothetical Based on Analogues)

1H NMR (CDCl3, 600 MHz) :

  • δ 8.20–8.25 ppm : Singlet (1H, NHCO).
  • δ 7.80–7.90 ppm : Multiplet (4H, naphthalene protons).
  • δ 6.70–6.80 ppm : Doublet (2H, benzodioxin aromatic protons).
  • δ 4.20–4.30 ppm : Multiplet (6H, CH2 groups).
  • δ 2.30–2.40 ppm : Singlet (3H, CH3 substituents if present).

13C NMR :

  • δ ~170 ppm : Carbonyl (C=O).
  • δ ~140–145 ppm : Sulfonamide sulfur adjacent carbons.

IR Spectroscopy

Peak (cm⁻¹) Assignment
3250–3300 N–H stretch (sulfonamide)
1700–1720 C=O (amide)
1380–1400 S=O asymmetric stretch
1240–1270 S=O symmetric stretch

Optimization Strategies and Reaction Mechanisms

Base Selection and Solvent Effects

Base Solvent Reactivity
Na2CO3 H2O Mild, pH-dependent deprotonation
LiH DMF Strong, anhydrous, accelerates SN2
K2CO3 DMSO Moderate, polar aprotic, reduces side reactions

Mechanistic Insight :

  • SN2 Pathway : Dominant in DMF/LiH, favoring primary amines.
  • SN1 Pathway : Unlikely due to poor leaving group stability.

Byproduct Mitigation

Common Byproducts :

  • Unreacted starting materials (e.g., naphthalene-1-sulfonyl chloride).
  • Oxidation products (e.g., sulfones from benzodioxin ring).

Mitigation Strategies :

  • Excess Reagents : Use 1.2 equivalents of sulfonating agents.
  • Oxidation Inhibitors : Add 5% BHT or TEMPO during synthesis.

Comparative Analysis of Synthesis Routes

Parameter Route 1 Route 2
Step Count 2 steps 3 steps
Yield ~75% (cumulative) ~60% (cumulative)
Purity >95% (TLC) >90% (Column)
Scalability Moderate Low

Chemical Reactions Analysis

Hydrolysis of the Sulfonamide Bond

The sulfonamide group (-SO₂NH-) undergoes hydrolysis under acidic or basic conditions.

Reagent Conditions Product Notes
Hydrochloric acidAqueous, reflux (1–3 hr)Naphthalene-1-sulfonic acid + 2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanolReaction proceeds via protonation of the nitrogen, followed by cleavage.
Sodium hydroxideAqueous, 80°CSodium naphthalene-1-sulfonate + ethanolamine-benzodioxin derivativeBase-mediated cleavage of the S-N bond.

Mechanism :

  • Acidic : Protonation of the sulfonamide nitrogen weakens the S-N bond, leading to nucleophilic attack by water.

  • Basic : Deprotonation generates a sulfonate intermediate, facilitating bond cleavage.

Oxidation of the Hydroxyl Group

The secondary alcohol moiety (-CH(OH)-) is susceptible to oxidation.

Reagent Conditions Product Notes
Potassium permanganateAqueous, acidic, 50°C2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetyl groupForms a ketone via oxidation of the alcohol to a carbonyl.
Jones reagent (CrO₃/H₂SO₄)Room temperatureSame as aboveFaster reaction but lower selectivity compared to KMnO₄.

Mechanism :
Oxidizing agents abstract a hydrogen from the alcohol, forming a carbonyl group through a two-electron oxidation process.

Electrophilic Substitution on the Benzodioxin Ring

The electron-rich 1,4-benzodioxin moiety undergoes electrophilic aromatic substitution (EAS).

Reagent Position Product Notes
Nitric acid (HNO₃)Para to oxygenNitro-substituted benzodioxin derivativeNitration occurs at the most electron-rich position .
Bromine (Br₂)Ortho/paraBrominated benzodioxin derivativeRequires Lewis acid catalysts (e.g., FeBr₃) for activation .

Regioselectivity :

  • Electron-donating oxygen atoms in the dioxin ring direct electrophiles to ortho and para positions.

Functionalization via the Hydroxyethyl Chain

The -CH₂CH(OH)- segment participates in nucleophilic and elimination reactions.

Reaction Type Reagent Product Notes
EsterificationAcetic anhydrideAcetylated hydroxyethyl derivativeRequires catalytic acid (e.g., H₂SO₄).
DehydrationConcentrated H₂SO₄Alkene derivative (via β-elimination)Forms a double bond between the hydroxyethyl carbons.

Cross-Coupling Reactions

The benzodioxin ring can engage in palladium-catalyzed coupling reactions.

Reaction Catalyst Product Notes
Suzuki couplingPd(PPh₃)₄, K₂CO₃Biaryl derivativesRequires aryl boronic acid partners .
Buchwald-HartwigPd(OAc)₂, XantphosAminated benzodioxin derivativesFunctionalizes the ring with amines .

Key Stability Considerations

  • pH Sensitivity : The compound degrades under strongly acidic or basic conditions due to sulfonamide hydrolysis.

  • Thermal Stability : Decomposes above 200°C, releasing SO₂ and benzodioxin fragments.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]naphthalene-1-sulfonamide serves as a versatile building block for synthesizing more complex organic molecules. Its unique functional groups allow for various chemical modifications, facilitating the development of new compounds with tailored properties.

Biology

  • Enzyme Inhibition Studies : The compound has been investigated for its potential as an enzyme inhibitor. For instance, studies have shown that sulfonamides can act as competitive inhibitors of carbonic anhydrase and other enzymes involved in metabolic pathways. This makes them valuable tools in biochemical assays to study enzyme activities and protein interactions .
  • Antimicrobial Activity : Naphthalene sulfonamides have demonstrated antimicrobial properties by inhibiting folic acid synthesis in bacteria through the inhibition of dihydropteroate synthetase. This mechanism is crucial for developing new antibiotics.

Medicine

  • Therapeutic Applications : this compound shows promise in various therapeutic areas:
    • Anticancer Activity : Preliminary studies indicate that derivatives may exhibit antiproliferative effects against cancer cell lines by interfering with cell cycle regulation and DNA repair mechanisms.
    • Metabolic Disorders : The compound has been explored for its role in modulating fatty acid-binding proteins (FABP4), which are implicated in metabolic disorders such as diabetes and obesity.

Industry

  • Dye and Pigment Production : The compound's unique chemical properties make it suitable for use in the production of dyes and pigments. Its stability under various conditions allows it to be utilized in industrial applications where colorfastness is essential.

Case Study 1: Enzyme Inhibition

A study investigated the enzyme inhibitory potential of newly synthesized sulfonamides containing benzodioxane moieties. The results indicated that these compounds effectively inhibited α-glucosidase and acetylcholinesterase enzymes, suggesting their potential use in managing type 2 diabetes mellitus (T2DM) and Alzheimer's disease (AD) .

Case Study 2: Anticancer Properties

Research on naphthalene sulfonamide derivatives revealed significant antiproliferative activity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values were measured at 0.51 ± 0.03 µM and 0.33 ± 0.01 µM respectively, demonstrating the compound's potential as a chemotherapeutic agent.

Mechanism of Action

The mechanism of action of N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]naphthalene-1-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s structural features allow it to interact with various biological targets, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]naphthalene-1-sulfonamide is unique due to the combination of its structural elements, which confer distinct chemical and biological properties.

Biological Activity

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]naphthalene-1-sulfonamide is a compound of interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a naphthalene sulfonamide backbone, which is known for its diverse biological activities. The presence of the benzodioxin moiety and hydroxyethyl group may contribute to its pharmacological properties.

Molecular Formula: C17H19N1O4S

Sulfonamides, including this compound, typically exert their effects by inhibiting bacterial growth through interference with folic acid synthesis. This mechanism is critical for bacterial proliferation and has been a focal point in developing antibacterial agents.

Antibacterial Activity

Research indicates that sulfonamide derivatives possess significant antibacterial properties. The compound's structural features may enhance its binding affinity to bacterial enzymes involved in folate synthesis. This activity is essential in combating infections caused by resistant bacterial strains.

Anti-inflammatory Properties

Studies have shown that naphthalene sulfonamide derivatives can exhibit anti-inflammatory effects. These compounds may inhibit the activity of fatty acid-binding proteins (FABPs), which are implicated in inflammatory diseases like diabetes and atherosclerosis.

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
AntibacterialInhibition of folic acid synthesis
Anti-inflammatoryInhibition of FABP4
ROS InhibitionSuppression of reactive oxygen species
AnticancerPotential binding to cancer-related targets

Case Study: Structure-Based Discovery

A study focused on the design and synthesis of naphthalene-1-sulfonamide derivatives highlighted their potential as selective inhibitors of FABP4. The binding affinities were comparable to established drugs, indicating their therapeutic potential in treating immunometabolic diseases .

Molecular Docking Studies

Molecular docking studies have revealed that this compound exhibits favorable binding interactions with target proteins. These studies suggest that the compound could serve as a lead for further drug development aimed at various diseases .

Q & A

Q. What are the optimal synthetic routes for synthesizing N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]naphthalene-1-sulfonamide?

Methodological Answer: The synthesis typically involves multi-step protocols leveraging nucleophilic substitution and condensation reactions. For example:

  • Step 1: React 1-naphthol with propargyl bromide in DMF using K₂CO₃ as a base to form alkoxy intermediates .
  • Step 2: Introduce the dihydrobenzodioxin moiety via a hydroxyethyl linker using carbodiimide-mediated coupling (e.g., EDC·HCl in acetonitrile/water) to ensure regioselectivity .
  • Step 3: Purify intermediates via crystallization (e.g., methanol/water mixtures) and monitor reaction progress using TLC (n-hexane:ethyl acetate, 9:1) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • IR Spectroscopy: Identify sulfonamide S=O stretches (~1350–1150 cm⁻¹) and hydroxyl groups (~3200–3600 cm⁻¹) .
  • NMR Analysis: Use ¹H NMR to confirm the dihydrobenzodioxin aromatic protons (δ 6.7–7.1 ppm) and the naphthalene sulfonamide backbone (δ 7.5–8.3 ppm). ¹³C NMR resolves carbonyl (C=O, ~170 ppm) and sulfonamide (SO₂, ~55 ppm) signals .
  • X-ray Crystallography: Resolve stereochemical ambiguities in the hydroxyethyl linker and benzodioxin ring conformation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data interpretation for this sulfonamide?

Methodological Answer:

  • Comparative Analysis: Cross-reference with structurally analogous sulfonamides (e.g., fluorobenzenesulfonamide derivatives) to identify shifts influenced by electron-withdrawing groups .
  • Dynamic Effects: Account for rotational barriers in the sulfonamide group using variable-temperature NMR to distinguish between static and dynamic broadening .
  • DFT Calculations: Validate experimental chemical shifts via density functional theory (DFT) simulations, aligning theoretical and observed spectra .

Q. How should toxicity studies be designed to evaluate systemic effects of this compound?

Methodological Answer:

  • Exposure Routes: Prioritize oral and inhalation routes based on naphthalene derivatives' systemic absorption patterns .
  • Endpoints: Monitor hepatic (e.g., ALT/AST levels), renal (creatinine clearance), and hematological (RBC/WBC counts) parameters in rodent models .
  • Dose-Response: Use OECD Guideline 407 protocols with escalating doses (10–1000 mg/kg) over 28 days, incorporating histopathology for target-organ analysis .

Q. What strategies are effective for elucidating the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking: Screen against sulfonamide-binding enzymes (e.g., carbonic anhydrase) using AutoDock Vina, focusing on hydrogen bonding with the hydroxyethyl and sulfonamide groups .
  • Surface Plasmon Resonance (SPR): Quantify binding affinity (KD) for putative targets like GPCRs or kinases .
  • Mutagenesis Studies: Validate binding pockets by alanine-scanning mutations in recombinant protein models .

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